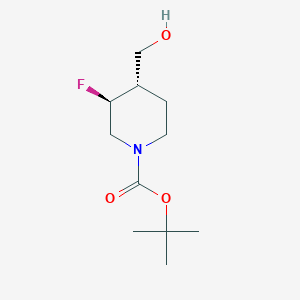
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate
Übersicht
Beschreibung
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate is an ionic liquid with the chemical formula C14H19F9N2O3S and a molecular weight of 466.36 g/mol . This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. It is widely used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its environmentally friendly nature .
Vorbereitungsmethoden
The synthesis of 1-Hexyl-3-methylimidazolium perfluorobutanesulfonate typically involves the reaction of 1-hexyl-3-methylimidazolium chloride with sodium perfluorobutanesulfonate. The reaction is carried out in an organic solvent such as acetonitrile or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired ionic liquid with high purity .
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and consistent product quality .
Analyse Chemischer Reaktionen
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, along with catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted imidazolium salts and various organic compounds .
Wissenschaftliche Forschungsanwendungen
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Hexyl-3-methylimidazolium perfluorobutanesulfonate involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. The perfluorobutanesulfonate anion can form strong hydrogen bonds with polar functional groups, while the imidazolium cation can interact with aromatic and non-polar regions of molecules . These interactions facilitate the dissolution and stabilization of various substances, making it an effective solvent and catalyst in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-3-methylimidazolium perfluorobutanesulfonate can be compared with other similar ionic liquids, such as:
1-Hexyl-3-methylimidazolium tetrafluoroborate: This compound has similar properties but differs in the anion, which affects its solubility and reactivity.
1-Butyl-3-methylimidazolium hexafluorophosphate: This ionic liquid has a shorter alkyl chain, which influences its viscosity and melting point.
1-Decyl-3-methylimidazolium chloride: The longer alkyl chain in this compound results in higher viscosity and lower ionic conductivity compared to this compound.
The uniqueness of this compound lies in its combination of high thermal stability, low volatility, and excellent solubility, making it a versatile and valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.C4HF9O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h8-10H,3-7H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODHBHDZBHMEGJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F9N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)
![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)



